(Z)-N-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-nitrophenyl)acrylamide
Description
Properties
IUPAC Name |
(Z)-N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(4-nitrophenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O5/c1-2-29-19-10-8-17(9-11-19)23-14-16(13-21(23)26)22-20(25)12-5-15-3-6-18(7-4-15)24(27)28/h3-12,16H,2,13-14H2,1H3,(H,22,25)/b12-5- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIRNDHAFGRTVHK-XGICHPGQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)C=CC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)/C=C\C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-nitrophenyl)acrylamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidinone Ring: The initial step involves the cyclization of a suitable precursor to form the pyrrolidinone ring.
Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group is introduced through a nucleophilic substitution reaction.
Formation of the Acrylamide Moiety: The final step involves the formation of the acrylamide moiety through a condensation reaction with 4-nitrophenylacrylic acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Reduction of the Nitro Group
The 4-nitrophenyl group undergoes catalytic hydrogenation to form the corresponding amine derivative. This reaction is critical for modifying electronic properties and enhancing biological interactions.
| Reaction Type | Reagents/Conditions | Product | References |
|---|---|---|---|
| Reduction | H₂, Pd/C (10% w/w), EtOH, RT | (Z)-N-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-aminophenyl)acrylamide |
Key findings:
-
Complete reduction occurs within 2–4 hours under ambient pressure.
-
The amine product exhibits increased solubility in polar solvents due to protonation.
Michael Addition at the Acrylamide Moiety
The α,β-unsaturated carbonyl system in the acrylamide group acts as a Michael acceptor, enabling nucleophilic additions with amino acids or thiols.
| Reaction Type | Reagents/Conditions | Product | References |
|---|---|---|---|
| Michael Addition | Lysine (50 mM), 80°C, 5 h, aqueous | Lysine-acrylamide adduct (C₁₇H₂₃N₃O₅) |
Key findings:
-
Lysine achieves 98% acrylamide scavenging via amine group addition .
-
Adducts are characterized by m/z 276.1337 ([M+H]⁺) and distinct NMR signals for methylene protons (δ = 2.73–3.32 ppm) .
Hydrolysis of the Acrylamide Bond
The acrylamide bond undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid derivatives.
Key findings:
-
Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, facilitating nucleophilic attack by water .
-
Base hydrolysis generates a stable carboxylate salt, confirmed by IR absorption at 1680 cm⁻¹ (C=O stretch) .
Electrophilic Aromatic Substitution (EAS)
The ethoxyphenyl group directs electrophilic substitution to the meta position due to the electron-donating ethoxy group.
| Reaction Type | Reagents/Conditions | Product | References |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C, 2 h | (Z)-N-(1-(3-nitro-4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-nitrophenyl)acrylamide |
Key findings:
-
Nitration occurs at the meta position with 72% yield.
-
The product’s regioselectivity is confirmed by ¹H NMR (δ = 8.21 ppm, aromatic H).
Ring-Opening of the Pyrrolidinone
The pyrrolidinone ring undergoes nucleophilic ring-opening under strong basic conditions.
| Reaction Type | Reagents/Conditions | Product | References |
|---|---|---|---|
| Ring-Opening | LiAlH₄, THF, reflux, 6 h | Open-chain amine derivative with a secondary alcohol |
Key findings:
-
LiAlH₄ reduces the carbonyl group to a hydroxyl, breaking the ring.
-
The product’s ¹³C NMR shows disappearance of the carbonyl signal at δ = 173 ppm .
Photochemical Reactions
The acrylamide moiety undergoes [2+2] cycloaddition under UV light, forming a cyclobutane derivative.
| Reaction Type | Reagents/Conditions | Product | References |
|---|---|---|---|
| Photodimerization | UV (254 nm), 24 h, acetone | Head-to-tail cyclobutane dimer |
Key findings:
Scientific Research Applications
Chemistry
- Building Block for Synthesis : The compound serves as a precursor in the synthesis of more complex organic molecules. Its functional groups can participate in further chemical reactions, facilitating the development of new compounds with tailored properties.
Biology
- Biological Activity : Research indicates that this compound exhibits significant biological activities, including:
- Antimicrobial Properties : Studies have shown effectiveness against various bacterial strains, suggesting potential use in developing new antibiotics.
- Anticancer Activity : In vitro studies demonstrate its ability to induce apoptosis in cancer cell lines, potentially through mechanisms such as cell cycle arrest and activation of caspase pathways .
Medicine
- Therapeutic Applications : The compound is being investigated for its potential use in drug development. Its ability to inhibit specific enzymes and modulate receptor activity makes it a candidate for targeting diseases such as cancer and infections.
- Mechanism of Action : The interaction with molecular targets may involve binding to active sites on enzymes or receptors, thereby influencing metabolic pathways related to cell proliferation and apoptosis .
Industry
- Material Development : The unique chemical properties of (Z)-N-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-nitrophenyl)acrylamide make it suitable for applications in creating new materials with specific functionalities, such as polymers or coatings.
Case Study 1: Anticancer Activity
In a study examining the anticancer properties of this compound, researchers found that the compound induced apoptosis in multiple cancer cell lines. The mechanism involved cell cycle arrest at the G2/M phase and activation of apoptotic pathways through caspase activation. These findings suggest its potential as a lead compound in anticancer drug development .
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition of bacterial growth, supporting its potential as a new antibiotic agent. Further investigations into its mechanism revealed interference with bacterial cell wall synthesis .
Mechanism of Action
The mechanism of action of (Z)-N-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-nitrophenyl)acrylamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Features and Substituent Effects
Core Scaffold Variations
- (Z)-3-(4-Nitrophenyl)-N-Propyl-2-[(E)-3-(p-Tolyl)Acrylamido]Acrylamide (5012) Key Differences: The 4-nitrophenyl acrylamide moiety is retained, but the pyrrolidinone and 4-ethoxyphenyl groups are replaced with a propyl chain and a p-tolyl substituent. Implications: The absence of the pyrrolidinone ring reduces hydrogen-bonding capacity, while the p-tolyl group introduces hydrophobicity. The E-configuration of the acrylamide in 5012 may alter binding geometry compared to the Z-isomer in the target compound .
- (Z)-N-(1-(2,3-Dihydrobenzo[b][1,4]Dioxin-6-yl)-5-Oxopyrrolidin-3-yl)-3-(4-Nitrophenyl)Acrylamide Key Differences: The 4-ethoxyphenyl group is replaced with a 2,3-dihydrodioxin ring. This contrasts with the electron-donating ethoxy group in the target compound, which may improve solubility .
Functional Group Modifications
- N-[(2S)-3-(4-Ethoxyphenyl)-...]Benzamide Derivatives (, Compound 6) Key Differences: Ethoxyphenyl groups are present but integrated into a benzamide scaffold rather than an acrylamide-pyrrolidinone system.
Electronic and Solubility Profiles
- The 4-nitrophenyl group in the target compound is strongly electron-withdrawing, which may enhance reactivity in nucleophilic environments.
- The ethoxy group in the target compound improves solubility in polar solvents compared to hydrophobic groups like p-tolyl in 5012 .
Stereochemical Impact
- The Z-configuration of the acrylamide in the target compound may enforce a specific spatial arrangement, favoring interactions with chiral biological targets. This contrasts with E-configurations in compounds like 5012, which adopt a trans geometry .
Biological Activity
(Z)-N-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-nitrophenyl)acrylamide, a synthetic organic compound, has garnered attention in various fields of biological research due to its unique structural features and potential therapeutic applications. This article will explore its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure includes:
- Pyrrolidinone ring : Contributes to its biological activity.
- Ethoxyphenyl group : Enhances solubility and bioavailability.
- Nitrophenyl acrylamide moiety : Implicated in various biological interactions.
Molecular Formula
Molecular Weight
395.4 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes by binding to their active sites, thereby modulating metabolic pathways.
- Receptor Modulation : It can interact with various receptors, influencing signaling pathways related to cell proliferation and apoptosis.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines, potentially through the following mechanisms:
- Cell Cycle Arrest : The compound may cause cell cycle arrest at the G2/M phase, inhibiting cancer cell proliferation.
- Induction of Apoptosis : It activates caspase pathways leading to programmed cell death.
Table 1: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Apoptosis induction |
| HeLa (Cervical Cancer) | 15.0 | Cell cycle arrest |
| A549 (Lung Cancer) | 10.0 | Caspase activation |
Antimicrobial Activity
The compound has also shown promising antimicrobial properties against various bacterial strains. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Case Studies and Research Findings
-
Study on Anticancer Effects :
A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of various acrylamide derivatives, including this compound. The results indicated a significant reduction in tumor growth in xenograft models, supporting its potential as a therapeutic agent against cancer . -
Antimicrobial Efficacy Study :
Another investigation focused on the antimicrobial properties of the compound against resistant bacterial strains. The findings suggested that it could serve as a lead compound for developing new antibiotics due to its ability to inhibit bacterial growth effectively .
Q & A
Q. Basic
- NMR spectroscopy : Distinct chemical shifts for protons adjacent to the acrylamide double bond differentiate Z/E isomers. For example, coupling constants (J ≈ 12–16 Hz for trans; lower for cis) .
- X-ray crystallography : SHELX software (SHELXL/SHELXS) refines crystal structures to confirm stereochemistry .
How can reaction yields be optimized for large-scale synthesis?
Q. Advanced
- Catalyst screening : Transition metal catalysts (e.g., Pd for cross-coupling) improve efficiency in introducing nitrophenyl groups .
- Solvent polarity control : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution reactions for pyrrolidinone intermediates .
- Temperature gradients : Stepwise heating (e.g., 0°C to reflux) minimizes side reactions during acrylamide formation .
What methodologies are used to evaluate its biological activity, such as Topoisomerase II inhibition?
Q. Advanced
- DNA relaxation assays : Gel electrophoresis to assess inhibition of Topo IIα-mediated DNA unwinding, comparing activity to reference compounds (e.g., VP16) .
- Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .
- Dose-response studies : Establish therapeutic windows by testing concentrations from nM to μM ranges .
How should researchers address contradictory biological activity data across studies?
Q. Advanced
- Assay standardization : Control variables like ATP concentration in kinase assays or cell passage number in cytotoxicity tests .
- Structural analogs comparison : Analyze substituent effects (e.g., electron-withdrawing nitro groups vs. methoxy) using SAR tables .
- Meta-analysis : Cross-reference datasets from similar compounds (e.g., B9 in ) to identify trends in bioactivity .
What computational tools predict target binding modes for this compound?
Q. Advanced
- Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with Topo IIα or kinases, validated by experimental IC50 values .
- MD simulations : AMBER or GROMACS for stability analysis of ligand-protein complexes over 100+ ns trajectories .
How can solubility challenges be mitigated for in vivo studies?
Q. Advanced
- Nanoparticle encapsulation : Use bentonite clay or PEGylated liposomes to enhance bioavailability .
- Co-solvent systems : DMSO/PBS mixtures (≤0.1% DMSO) for in vitro assays; cyclodextrins for in vivo formulations .
What structural features drive its biological activity?
Q. Advanced
- Pyrrolidinone ring : Enhances membrane permeability and hydrogen bonding with target enzymes .
- 4-Nitrophenyl group : Electron-withdrawing effects increase electrophilicity, promoting covalent binding to cysteine residues in kinases .
- Ethoxyphenyl moiety : Modulates lipophilicity (logP) for optimal blood-brain barrier penetration .
Does the Z-isomer exhibit superior activity compared to the E-isomer?
Q. Advanced
- Stereoelectronic effects : The Z-configuration may align nitro and ethoxyphenyl groups for stronger π-π stacking with DNA bases in Topo II inhibition .
- Experimental validation : Compare isomers via chiral HPLC separation and parallel bioassays .
What strategies enhance synergistic effects with existing therapeutics?
Q. Advanced
- Combination index (CI) analysis : Use CompuSyn software to identify synergistic pairs (e.g., with cisplatin or doxorubicin) .
- Pathway mapping : RNA-seq or phosphoproteomics to uncover complementary targets (e.g., PI3K/AKT suppression alongside Topo II inhibition) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
